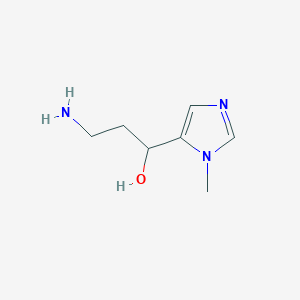
3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Industrial Production Methods
the general principles of imidazole synthesis, such as the use of efficient catalysts and scalable reaction conditions, are likely to be applied .
化学反应分析
Types of Reactions
3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the amino position .
科学研究应用
3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its imidazole ring, which is a common motif in many drugs
作用机制
The mechanism of action of 3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the amino and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their function .
相似化合物的比较
Similar Compounds
- 1-(3-Amino-5-trifluoromethylphenyl)-4-methylimidazole
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Uniqueness
3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets .
属性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
3-amino-1-(3-methylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-5-9-4-6(10)7(11)2-3-8/h4-5,7,11H,2-3,8H2,1H3 |
InChI 键 |
XHZFCMYIUVEBMM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC=C1C(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


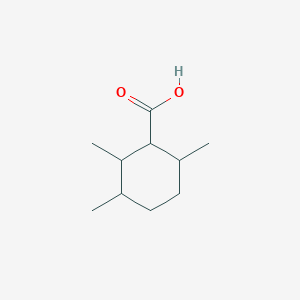
![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
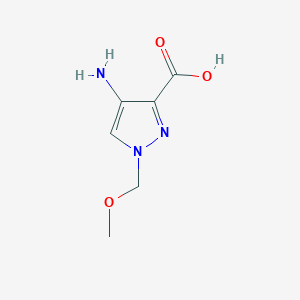
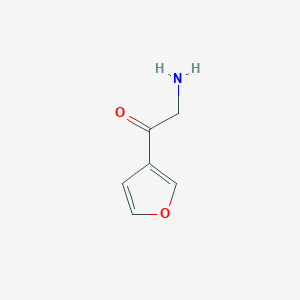
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13178799.png)

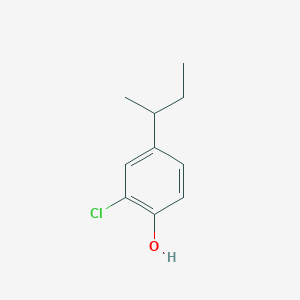
![5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride](/img/structure/B13178814.png)
![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
![5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B13178823.png)
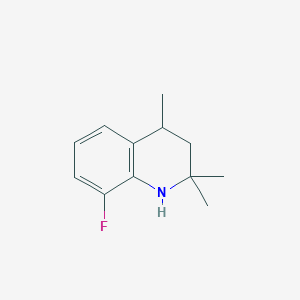
![1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13178837.png)

![6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)
